(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride (R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13495092
InChI: InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H/t7-;/m0./s1
SMILES:
Molecular Formula: C8H11ClFNO2
Molecular Weight: 207.63 g/mol

(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride

CAS No.:

Cat. No.: VC13495092

Molecular Formula: C8H11ClFNO2

Molecular Weight: 207.63 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol hydrochloride -

Specification

Molecular Formula C8H11ClFNO2
Molecular Weight 207.63 g/mol
IUPAC Name 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol;hydrochloride
Standard InChI InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H/t7-;/m0./s1
Standard InChI Key DPQZVOINFPLYHQ-FJXQXJEOSA-N
Isomeric SMILES C1=CC(=C(C=C1F)O)[C@H](CO)N.Cl
Canonical SMILES C1=CC(=C(C=C1F)O)C(CO)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol hydrochloride, reflects its stereochemistry at the C1 position of the ethyl side chain. The R-configuration is critical for interactions in chiral environments, such as enzyme binding sites . Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₁₁ClFNO₂
Molecular Weight207.63 g/mol
SMILESC1=CC(=C(C=C1F)O)C@HN.Cl
InChIKeyDPQZVOINFPLYHQ-FJXQXJEOSA-N

The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers, including:

  • 2177257-85-9 (CAS Registry Number)

  • (R)-2-(1-AMINO-2-HYDROXYETHYL)-5-FLUOROPHENOL HCL

  • WS-02301 (supplier-specific code) .

Applications in Organic Synthesis and Drug Development

Building Block for Pharmaceuticals

The compound’s fluorine atom and β-amino alcohol moiety make it valuable for constructing bioactive molecules. Fluorine enhances metabolic stability and membrane permeability, while the amino and hydroxyl groups enable conjugation to other pharmacophores. Notable applications include:

  • Anticancer agents: Fluorophenol derivatives inhibit tyrosine kinases by mimicking ATP-binding motifs.

  • Antimicrobials: The amino alcohol side chain chelates metal ions essential for bacterial growth.

Agrochemical Intermediates

In agrochemistry, the compound’s phenolic ring serves as a scaffold for herbicides and fungicides. For instance, fluorinated phenols disrupt plant auxin signaling, providing weed control.

Physicochemical Properties and Reactivity

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 3300 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-F stretch).

  • NMR: ¹H NMR (D₂O) δ 6.8–7.1 (aromatic protons), δ 4.2 (C-OH), δ 3.5 (CH₂NH₂) .

Future Directions and Research Gaps

Despite its utility, key challenges remain:

  • Stereoselective Synthesis: Improving enantiomeric excess beyond current reported levels (≥90% ee).

  • Biological Screening: Limited data on pharmacokinetics and toxicity necessitate further preclinical studies.

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